

Check Availability & Pricing

Ganoderic acid C1 pharmacokinetics and metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ganoderic acid C1	
Cat. No.:	B600415	Get Quote

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Ganoderic Acids, with a Focus on Ganoderic Acid A as a Proxy for **Ganoderic Acid C1**

Disclaimer: Scientific literature extensively covers the pharmacokinetics and metabolism of Ganoderic Acid A (GAA), a major bioactive triterpenoid from Ganoderma lucidum. However, specific data on the pharmacokinetics and metabolism of **Ganoderic Acid C1** (GAC1) is limited. This guide will primarily focus on the comprehensive data available for GAA to provide a foundational understanding that may be extrapolated to GAC1, given their structural similarities as lanostane-type triterpenoids. Key differences will be noted where information is available.

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are principal bioactive constituents of the medicinal mushroom Ganoderma lucidum (Reishi).[1] These compounds are credited with a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[2][3] **Ganoderic Acid C1**, in particular, has been noted for its ability to suppress TNF-α production.[4][5] A thorough understanding of the pharmacokinetics (what the body does to the drug) and metabolism of these compounds is critical for their development as therapeutic agents. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of ganoderic acids, with a primary focus on the well-researched Ganoderic Acid A.

Pharmacokinetics

The pharmacokinetic profile of ganoderic acids is generally characterized by rapid absorption and elimination.[6]

Absorption

Following oral administration, ganoderic acids are rapidly absorbed from the gastrointestinal tract.[2][3] Studies in healthy male volunteers who consumed a water extract of Ganoderma lucidum showed that both Ganoderic Acid A and F were detectable in plasma as early as 5-10 minutes post-administration, reaching maximum plasma concentration (Tmax) in approximately 30 minutes under fasting conditions.[6]

The presence of food can significantly impact the absorption of ganoderic acids. For Ganoderic Acid A, food intake decreased the maximum plasma concentration (Cmax) and delayed the Tmax, but did not affect the overall extent of absorption (AUC).[6] In contrast, for Ganoderic Acid F, concomitant food intake markedly reduced both the rate and extent of absorption.[6]

Distribution

After absorption, ganoderic acids are distributed to various tissues and organs.[2][3] Specific details on the volume of distribution for **Ganoderic Acid C1** are not available. However, for Ganoderic Acid H, a related compound, the volume of distribution (Vd) was reported to be 9660.3 ± 111.5 mL in rats.[7]

Metabolism

Ganoderic acids undergo extensive Phase I and Phase II metabolism, primarily in the liver.[2] [3]

Phase I Metabolism: This phase involves reduction, oxidation, and hydroxylation reactions.[8] [9] The primary sites for these reactions on Ganoderic Acid A are the carbonyl and hydroxyl groups at positions 3, 7, 11, 15, and 23, as well as the carbon atoms at positions 12, 20, 28, and 29.[8][9] A major Phase I metabolite of Ganoderic Acid A is Ganoderic Acid C2, formed through reduction.[8][9] The cytochrome P450 (CYP) enzyme system, specifically the CYP3A subfamily, is responsible for the biotransformation of some of these metabolites.[8][9] In vitro

studies have shown that Ganoderic Acid A can inhibit the activity of CYP3A4, CYP2D6, and CYP2E1, suggesting a potential for drug-drug interactions.[10][11][12]

Phase II Metabolism: Phase II biotransformation of ganoderic acids includes glucuronidation and sulfation.[8][9]

Excretion

The primary route of excretion for ganoderic acid metabolites is through the bile.[2][3] Studies on Ganoderic Acid H in rats showed a long half-life of 13.18 hours, indicating slow excretion from the blood.[7] No Ganoderic Acid H was detected in the urine, suggesting that it is either retained in the blood for a longer period or is completely metabolized before renal clearance.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for various ganoderic acids.

Table 1: Pharmacokinetic Parameters of Ganoderic Acid A in Rats after Oral and Intravenous Administration[13]

Administr ation Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC0-t (h*ng/mL)	t1/2 (h)	Absolute Bioavaila bility (%)
Oral	100	358.73	<0.61	954.73	2.49	10.38
Oral	200	1378.20	<0.61	3235.07	2.18	17.97
Oral	400	3010.40	<0.61	7197.24	2.33	-
Intravenou s	10	-	-	880.95	0.36	-
Intravenou s	20	-	-	1751.08	0.63	-
Intravenou s	40	-	-	7129.95	0.54	-

Table 2: Pharmacokinetic Parameters of Ganoderic Acids A and F in Healthy Male Volunteers (Fasting State)[6]

Ganoderic Acid	Cmax (ng/mL)	Tmax (min)	t1/2 (min)
Ganoderic Acid A	-	~30	37.20
Ganoderic Acid F	-	~30	28.80

Table 3: Pharmacokinetic Parameters of Ganoderic Acid H in Rats after Oral Administration[7]

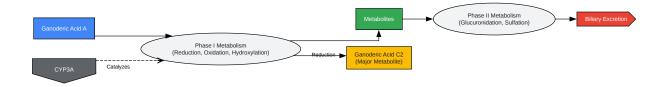
Parameter	Value
Cmax	2509.9 ± 28.9 ng/mL
Tmax	~1 h
AUC0-t	9798.8 ± 169.8 hng/mL
AUC0-∞	9844.5 ± 157.2 hng/mL
Vd	9660.3 ± 111.5 mL
CL	507.9 ± 25.6 mL/h
t1/2	13.18 h
Kel	0.05 L/h
MRT	5.42 h

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of ganoderic acid pharmacokinetics and metabolism.

In Vivo Pharmacokinetic Study in Rats (Ganoderic Acid A)[13]

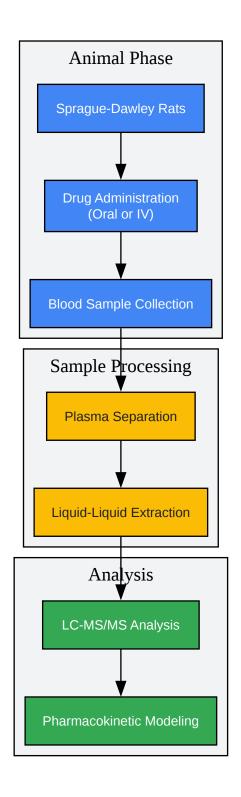
· Animal Model: Male Sprague-Dawley rats.


- Drug Administration:
 - Intravenous: Triterpenoid extract from Ganoderma lucidum was administered via the tail vein at doses of 10, 20, and 40 mg/kg.
 - Oral: The extract was administered by gavage at doses of 100, 200, and 400 mg/kg.
- Sample Collection: Blood samples were collected from the jugular vein at various time points post-administration.
- Sample Preparation: Plasma was separated by centrifugation. A liquid-liquid extraction method was used to extract Ganoderic Acid A from the plasma.
- Analytical Method: A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of Ganoderic Acid A in rat plasma.

In Vitro Metabolism Study (Ganoderic Acid A)[9]

- Incubation System: Rat liver microsomes (RLMs) and human liver microsomes (HLMs).
- Reaction Mixture: The incubation mixture contained 1.0 mg/mL of microsomal protein, 100 μM of Ganoderic Acid A, 3.3 mM of MgCl2, and 100 mM of sodium phosphate buffer (pH 7.4).
- Initiation and Termination: The reaction was initiated by adding 3.0 mM of NADPH and 3.0 mM of UDPGA after a 10-minute preincubation at 37°C. The reaction was incubated for 1 hour at 37°C and then terminated by adding an equal volume of ice-cold acetonitrile.
- Metabolite Identification: The metabolites were identified using high-performance liquid chromatography with diode array detection and tandem mass spectrometry (HPLC-DAD-MS/MS).

Visualizations Metabolic Pathway of Ganoderic Acid A



Click to download full resolution via product page

Caption: Proposed metabolic pathway of Ganoderic Acid A.

Experimental Workflow for In Vivo Pharmacokinetic Study

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ganoderic acid Wikipedia [en.wikipedia.org]
- 2. [Pharmacokinetics of ganoderic acids] PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ganoderic acid C1 isolated from the anti-asthma formula, ASHMI™ suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based
 Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ganoderic Acid A Metabolites and Their Metabolic Kinetics [frontiersin.org]
- 9. Ganoderic Acid A Metabolites and Their Metabolic Kinetics PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro inhibitory effects of ganoderic acid A on human liver cytochrome P450 enzymes -PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro inhibitory effects of ganoderic acid A on human liver cytochrome P450 enzymes -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- To cite this document: BenchChem. [Ganoderic acid C1 pharmacokinetics and metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600415#ganoderic-acid-c1-pharmacokinetics-and-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com